molecular formula C14H10BrN5O5 B273765 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Número de catálogo B273765
Peso molecular: 408.16 g/mol
Clave InChI: MNFVKQNZBUFZQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function, as well as in the modulation of inflammatory responses. BAY 60-2770 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease.

Mecanismo De Acción

8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 acts as a potent and selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By inhibiting sGC, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 increases the levels of cGMP, which leads to the relaxation of smooth muscle cells and the reduction of inflammation.
Biochemical and Physiological Effects
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has been shown to have several biochemical and physiological effects. In vitro studies have shown that 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 increases the levels of cGMP in various cell types, including smooth muscle cells, endothelial cells, and macrophages. 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has also been shown to reduce the proliferation of smooth muscle cells and the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 improves pulmonary hemodynamics, cardiac function, and lung function in various animal models of disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has several advantages as a tool for studying sGC signaling. It is a potent and selective inhibitor of sGC, which allows for the specific modulation of cGMP signaling pathways. 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has also been optimized for improved yield and purity, which allows for reproducible results. However, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has some limitations as a tool for studying sGC signaling. It is a small molecule inhibitor, which may have off-target effects on other enzymes or signaling pathways. Additionally, the effects of 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 may be influenced by the expression levels of sGC and other cGMP signaling components in different cell types or disease states.

Direcciones Futuras

There are several future directions for research on 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 and related compounds. One area of research is the development of more potent and selective sGC inhibitors for the treatment of various diseases. Another area of research is the investigation of the mechanisms of action of sGC inhibitors, including the effects on downstream signaling pathways and the potential for off-target effects. Additionally, there is a need for further studies on the efficacy and safety of sGC inhibitors in clinical trials, particularly in the treatment of pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease.

Métodos De Síntesis

The synthesis of 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 involves several steps, starting with the reaction of 4-nitrophenylacetic acid with ethyl chloroacetate to form ethyl 2-(4-nitrophenyl)-2-oxoacetate. This intermediate is then reacted with 8-bromo-3-methyl-1,3,7-triazabicyclo[4.3.0]nonan-7-one to form 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. The synthesis of 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce different analogs of the compound.

Aplicaciones Científicas De Investigación

8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has been extensively studied in preclinical models of various diseases. In a rat model of pulmonary hypertension, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 was shown to improve pulmonary hemodynamics and reduce right ventricular hypertrophy. In a mouse model of heart failure, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 was shown to improve cardiac function and reduce fibrosis. In a mouse model of chronic obstructive pulmonary disease, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 was shown to reduce airway inflammation and improve lung function. These studies suggest that 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has potential as a therapeutic agent for the treatment of these diseases.

Propiedades

Nombre del producto

8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Fórmula molecular

C14H10BrN5O5

Peso molecular

408.16 g/mol

Nombre IUPAC

8-bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione

InChI

InChI=1S/C14H10BrN5O5/c1-18-11-10(12(22)17-14(18)23)19(13(15)16-11)6-9(21)7-2-4-8(5-3-7)20(24)25/h2-5H,6H2,1H3,(H,17,22,23)

Clave InChI

MNFVKQNZBUFZQS-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES canónico

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.